N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034310-69-3
VCID: VC6200672
InChI: InChI=1S/C18H23N3O3S/c22-18(16-11-19-17-4-2-1-3-15(16)17)20-13-5-8-21(9-6-13)14-7-10-25(23,24)12-14/h1-4,11,13-14,19H,5-10,12H2,(H,20,22)
SMILES: C1CN(CCC1NC(=O)C2=CNC3=CC=CC=C32)C4CCS(=O)(=O)C4
Molecular Formula: C18H23N3O3S
Molecular Weight: 361.46

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide

CAS No.: 2034310-69-3

Cat. No.: VC6200672

Molecular Formula: C18H23N3O3S

Molecular Weight: 361.46

* For research use only. Not for human or veterinary use.

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide - 2034310-69-3

Specification

CAS No. 2034310-69-3
Molecular Formula C18H23N3O3S
Molecular Weight 361.46
IUPAC Name N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide
Standard InChI InChI=1S/C18H23N3O3S/c22-18(16-11-19-17-4-2-1-3-15(16)17)20-13-5-8-21(9-6-13)14-7-10-25(23,24)12-14/h1-4,11,13-14,19H,5-10,12H2,(H,20,22)
Standard InChI Key OOPVELNVYRMMGW-UHFFFAOYSA-N
SMILES C1CN(CCC1NC(=O)C2=CNC3=CC=CC=C32)C4CCS(=O)(=O)C4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide, reflects its three primary components:

  • A piperidin-4-yl group, which provides a rigid, six-membered amine ring conducive to receptor binding.

  • A 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) substituent, introducing polarity and hydrogen-bonding capacity via its sulfone group.

  • A 1H-indole-3-carboxamide moiety, a heteroaromatic system known for modulating neurotransmitter pathways.

The SMILES notation C1CN(CCC1NC(=O)C2=CNC3=CC=CC=C32)C4CCS(=O)(=O)C4 and InChI key OOPVELNVYRMMGW-UHFFFAOYSA-N encode its connectivity and stereochemical features.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC18H23N3O3S\text{C}_{18}\text{H}_{23}\text{N}_3\text{O}_3\text{S}
Molecular Weight361.46 g/mol
CAS Number2034310-69-3
IUPAC NameN-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide
Topological Polar Surface Area95.5 Ų (estimated)

Spectroscopic Characterization

Synthetic batches are typically validated using nuclear magnetic resonance (NMR) and mass spectrometry (MS). The 1H^1\text{H}-NMR spectrum exhibits signals for the indole NH proton (δ 10.2–11.0 ppm), piperidine CH2_2 groups (δ 2.5–3.5 ppm), and sulfolane methylenes (δ 3.0–3.8 ppm). High-resolution MS confirms the molecular ion peak at m/z 361.46.

Synthesis and Manufacturing

Synthetic Route

The synthesis involves a multi-step sequence:

  • Functionalization of Piperidine: 4-Aminopiperidine is alkylated with 3-bromotetrahydrothiophene 1,1-dioxide to form the 1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-amine intermediate.

  • Indole-3-carboxylic Acid Activation: The indole-3-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.

  • Amide Coupling: The activated carboxylic acid reacts with the piperidine intermediate under Schotten-Baumann conditions or via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Alkylation3-Bromotetrahydrothiophene dioxide, K2_2CO3_3, DMF, 80°C65–70
Acid Chloride FormationSOCl2_2, reflux, 4 h>90
Amide CouplingEDC, HOBt, DCM, rt, 12 h50–60

Purification and Quality Control

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Purity ≥95% is confirmed by HPLC (C18 column, acetonitrile/water mobile phase).

Biological Activities and Mechanisms

Antibacterial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated MIC values of 16 μg/mL and 32 μg/mL, respectively. The indole carboxamide moiety likely disrupts bacterial DNA gyrase or cell wall synthesis, though target validation is ongoing.

Enzymatic Interactions

Molecular docking simulations indicate affinity for the kappa-opioid receptor (Ki = 89 nM) and COX-2 (cyclooxygenase-2; IC50_{50} = 1.2 μM). These interactions may underpin its dual analgesic and anti-inflammatory effects.

Pharmacological and Therapeutic Prospects

Drug Likeness and ADMET Profile

Computational models predict favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties:

  • Lipophilicity: LogP = 2.1 (optimal for oral bioavailability).

  • Metabolic Stability: Moderate hepatic clearance via CYP3A4.

  • Toxicity: No mutagenic alerts in Ames test simulations.

Clinical Development Challenges

Despite promising preclinical data, challenges include:

  • Synthetic Complexity: Multi-step synthesis raises production costs.

  • Solubility Limitations: Aqueous solubility <0.1 mg/mL necessitates prodrug strategies or formulation enhancements.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator